molecular formula C25H20BrN5O4 B11712118 N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

Cat. No.: B11712118
M. Wt: 534.4 g/mol
InChI Key: ZWGHXFZYOSHBCQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a bromophenyl group, a carbamoyl group, and an indole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or carbamoyl chloride.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through a series of condensation reactions, often facilitated by coupling agents such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide can be compared with other similar compounds, such as:

    N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}acetamide: This compound has a similar structure but with an acetamide group instead of a formamide group.

    N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}benzamide: This compound has a benzamide group instead of a formamide group.

The uniqueness of N-(4-Bromophenyl)-1-{N’-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H20BrN5O4

Molecular Weight

534.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]iminooxamide

InChI

InChI=1S/C25H20BrN5O4/c1-15-5-4-6-18(13-15)27-21(32)14-31-20-8-3-2-7-19(20)22(25(31)35)29-30-24(34)23(33)28-17-11-9-16(26)10-12-17/h2-13,35H,14H2,1H3,(H,27,32)(H,28,33)

InChI Key

ZWGHXFZYOSHBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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